molecular formula C21H16N6 B2818648 1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 683795-90-6

1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2818648
CAS No.: 683795-90-6
M. Wt: 352.401
InChI Key: SQRHVYFQGIELOR-UHFFFAOYSA-N
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Description

1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that incorporates both benzotriazole and benzimidazole moieties. These structures are known for their significant roles in various chemical and biological processes due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 1H-benzotriazole with a suitable pyrido[1,2-a]benzimidazole derivative in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The benzotriazole and benzimidazole moieties contribute to its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to the combination of benzotriazole and benzimidazole moieties, which confer distinct electronic and steric properties.

Biological Activity

The compound 1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a derivative of benzotriazole and benzimidazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H15N5C_{16}H_{15}N_5
  • Molecular Weight : 285.33g/mol285.33\,g/mol

The presence of the benzotriazole moiety contributes to the compound's biological activity by enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the benzotriazole nucleus exhibit significant antimicrobial properties. In a study examining various derivatives, it was found that the presence of bulky hydrophobic groups enhanced antibacterial activity against strains such as Escherichia coli and Bacillus subtilis .

CompoundActivityMIC (µg/mL)Target Organism
This compoundModerate25E. coli
4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrilePotent12.5B. subtilis

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of benzotriazole have shown cytotoxic effects against several cancer cell lines. A notable study demonstrated that the compound significantly suppressed cell viability in tumor cells with IC50 values ranging from 22 to 26 µM .

Case Study: Cytotoxicity Testing

In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that:

  • Compound : this compound
  • IC50 Values :
    • HeLa: 24 µM
    • MCF-7: 23 µM

This indicates a promising potential for further development as an anticancer agent.

Antiviral Activity

Benzotriazole derivatives have also been evaluated for their antiviral properties. Specifically, compounds have been tested against viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV). Research shows that certain derivatives exhibit inhibitory activity against viral helicases, which are crucial for viral replication.

Research Findings

A study indicated that N-alkyl derivatives of benzotriazole demonstrated significant helicase inhibitory activity against HCV with IC50 values around 6.5μM6.5\,\mu M when using DNA as a substrate . This suggests a potential mechanism for the antiviral action of related compounds.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6/c1-2-7-14-12-20(27-19-11-6-4-9-17(19)24-25-27)26-18-10-5-3-8-16(18)23-21(26)15(14)13-22/h3-6,8-12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRHVYFQGIELOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4C5=CC=CC=C5N=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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